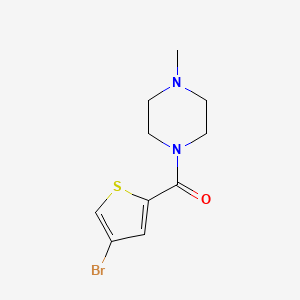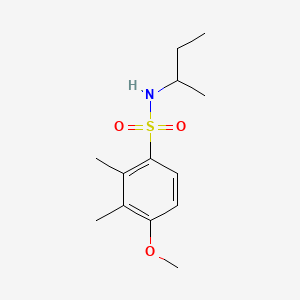![molecular formula C21H18N2O2 B2484099 ((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane CAS No. 1360771-89-6](/img/structure/B2484099.png)
((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chiral bisoxazoline ligands, which share structural similarities with the compound , involves intricate organic synthesis techniques. Hofstra et al. (2020) detailed a method involving the reaction of (1R,2S)-(+)-cis-1-amino-2-indanol with diethyl malonimidate dihydrochloride under specific conditions, indicating the complexity and precision required in synthesizing such compounds (Hofstra, DeLano, & Reisman, 2020).
Molecular Structure Analysis
The study of molecular structures often involves X-ray diffraction and NMR spectroscopy. For example, Lind et al. (2022) provided a complete characterization of bis(1H-indazol-1-yl)methane, offering insights into the structural features that can be analogous to understanding the compound of interest (Lind, Joe, Newell, & Morris, 2022).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been explored, with research detailing how certain ligands and complexes catalyze the reduction of CO2 to methane, indicating the reactive potential and chemical properties of such molecules (Nganga et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different conditions. For example, the crystal structure and thermal behavior of bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate provide insights into the stability and physical characteristics of similar compounds (Yan et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential catalytic activity, are fundamental aspects of research. The work by Schachner et al. (2014) on oxorhenium(V) complexes illustrates the intricate balance of reactivity and stability that such compounds can exhibit, shedding light on the chemical properties of complex organic molecules (Schachner, Terfassa, Peschel, Zwettler, Belaj, Cias, Gescheidt, & Mösch‐Zanetti, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods :
- The synthesis of Chiral Bisoxazoline Ligands using the compound has been detailed, demonstrating its role in the preparation of organic chemicals (Hofstra, DeLano, & Reisman, 2020).
- Compounds containing similar structural frameworks have been synthesized and characterized, focusing on their application in catalytic phospho-transfer reactions. However, it's noted that these complexes tend to favor competitive hydrolysis of starting diorgano-H-phosphonates (Jiang et al., 2001).
Structural Applications :
- Chiral pyridine-containing oxazoline derivatives have been synthesized and characterized, showcasing how the compound's structure can influence molecular conformation and potentially impact applications in asymmetric catalysis (Wolińska et al., 2021).
- Silver(I) and Gold(I) complexes containing enantiopure Pybox ligands have been prepared, indicating the compound's role in the formation of complexes with potential applications in asymmetric catalysis (Borrajo-Calleja et al., 2016).
Eigenschaften
IUPAC Name |
(3aR,8bS)-2-[[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2/t16-,17+,20+,21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHSVQLSNIGJNC-BTYSMDAFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



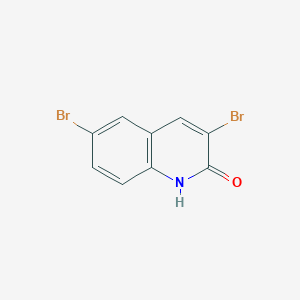
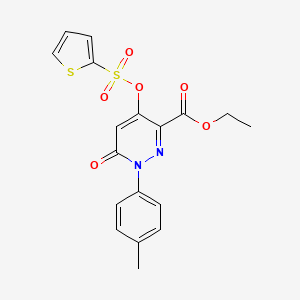
![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)
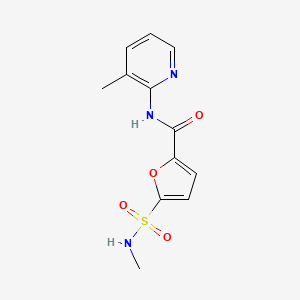

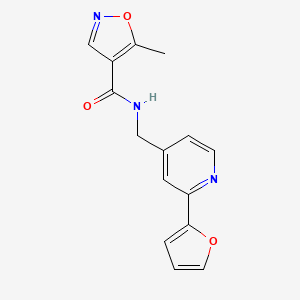


![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)
